![molecular formula C15H12ClNOS B15063061 5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one CAS No. 918107-55-8](/img/structure/B15063061.png)
5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one is a heterocyclic compound that features a chlorine atom, a naphthalene moiety, and an isothiazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one typically involves the reaction of 1-(naphthalen-1-yl)ethanone with thiosemicarbazide, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolone ring to a thiazolidine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted isothiazolones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one involves its interaction with biological targets, such as enzymes or receptors. The isothiazolone ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The naphthalene moiety may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylisothiazol-3(2H)-one: Another isothiazolone derivative with antimicrobial properties.
5-Chloro-2-methyl-4-isothiazolin-3-one: Known for its use as a preservative in various products.
1,2-Benzisothiazol-3(2H)-one: Used in industrial applications for its biocidal properties.
Uniqueness
5-Chloro-2-(1-(naphthalen-1-yl)ethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalene moiety, which can enhance its hydrophobic interactions and potentially increase its efficacy in biological systems. This structural feature distinguishes it from other isothiazolone derivatives and may contribute to its specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
918107-55-8 |
|---|---|
Fórmula molecular |
C15H12ClNOS |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
5-chloro-2-(1-naphthalen-1-ylethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C15H12ClNOS/c1-10(17-15(18)9-14(16)19-17)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3 |
Clave InChI |
DSEKFELPFGSGBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC2=CC=CC=C21)N3C(=O)C=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


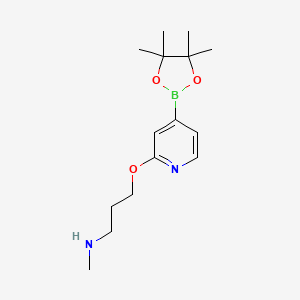
![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
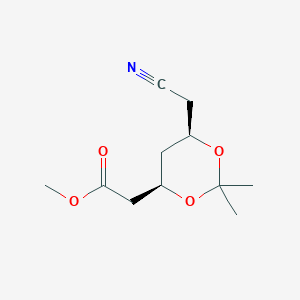
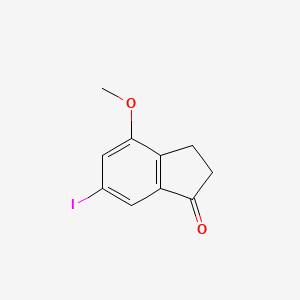
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
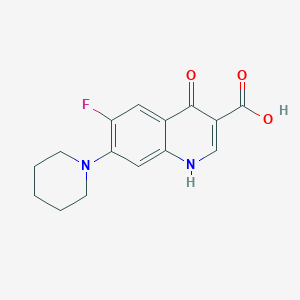
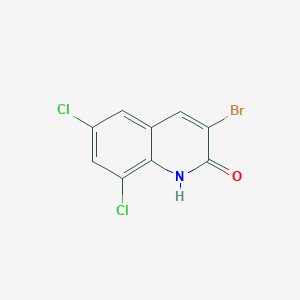
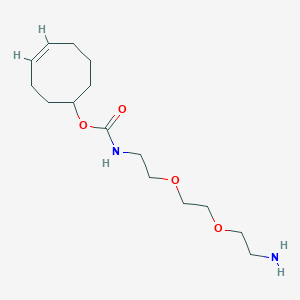
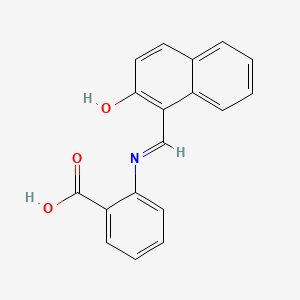
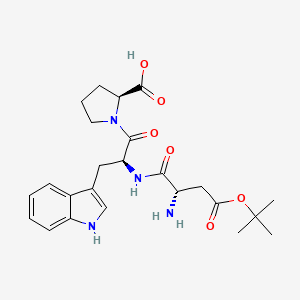
![Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B15063042.png)
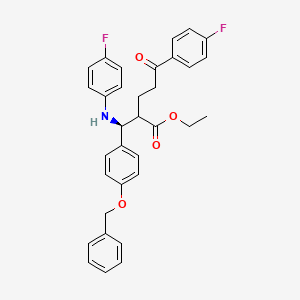
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
